1-(Carbamoylamino)cyclohexane-1-carboxylic Acid Derivatives: From Biocatalytic Substrates to Spirohydantoin Scaffolds
1-(Carbamoylamino)cyclohexane-1-carboxylic Acid Derivatives: From Biocatalytic Substrates to Spirohydantoin Scaffolds
Executive Summary
This technical guide analyzes the biological activity, chemical stability, and pharmacological utility of 1-(carbamoylamino)cyclohexane-1-carboxylic acid (often referred to as N-carbamoyl-1-aminocyclohexanecarboxylic acid or NC-Achc). While often overshadowed by its cyclized derivative (cyclohexanespiro-5'-hydantoin) and its parent amine (1-aminocyclohexanecarboxylic acid/Achc), this molecule occupies a critical junction in chemical biology.
It serves three distinct roles:
-
Biocatalytic Substrate: A specific ligand for N-carbamoyl-amino acid amidohydrolases (carbamoylases) in the industrial production of non-proteinogenic amino acids.
-
Pharmacophore Precursor: The open-chain metabolic precursor to spirohydantoins, a class of potent Aldose Reductase Inhibitors (ARIs) and p300/CBP Histone Acetyltransferase inhibitors.
-
Peptidomimetic Scaffold: A rigid, gem-disubstituted amino acid used to induce specific secondary structures (
-helices, -turns) in bioactive peptides via the Thorpe-Ingold effect.
Structural Basis & Chemical Logic
The Gem-Disubstituted Constraint
The core structure features a cyclohexane ring substituted at the C1 position with both a carboxylic acid and a carbamoyl (urea) group. This gem-disubstitution creates significant steric bulk, restricting rotation around the
-
Thorpe-Ingold Effect: The compression of the internal bond angle of the cyclohexane ring forces the external substituents (carbamoyl and carboxyl) closer together. This proximity favors:
-
Rapid Cyclization: Under acidic conditions or thermal stress, the molecule spontaneously cyclizes to form cyclohexanespiro-5'-hydantoin .
-
Conformational Locking: When incorporated into peptides, it stabilizes specific turn geometries, reducing the entropic penalty of receptor binding.
-
The Equilibrium: Acid vs. Hydantoin
In physiological environments, the molecule exists in an equilibrium that dictates its biological activity. The open acid is the substrate for hydrolytic enzymes, while the closed hydantoin is typically the active pharmacological agent for receptor/enzyme inhibition.
Figure 1: The dynamic equilibrium between the open carbamoyl acid and the closed spirohydantoin. The open form is essential for transport and enzymatic hydrolysis, while the closed form confers hydantoin-based pharmacological activity.
Pharmacological Targets & Biological Activity[1][2][3]
Enzyme Inhibition: Aldose Reductase (AR)
The cyclized form, spirohydantoin, is a classic scaffold for Aldose Reductase Inhibitors (ARIs) .
-
Mechanism: The hydantoin ring mimics the transition state of the glucose reduction reaction. The hydrophobic cyclohexane ring occupies the "specificity pocket" of the AR enzyme, preventing the conversion of glucose to sorbitol.
-
Therapeutic Relevance: Prevention of diabetic complications (neuropathy, cataracts) caused by sorbitol accumulation.
-
Key Derivative: Sorbinil is the archetype, but 1-(carbamoylamino)cyclohexane derivatives serve as simplified, non-chiral probes for this pocket.
Biocatalysis: Carbamoylase Specificity
The open acid is the specific substrate for N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) and its L-enantiomer counterpart.[1]
-
Activity: These enzymes hydrolyze the
bond of the ureido group, releasing ammonia, , and the free amino acid (1-aminocyclohexanecarboxylic acid). -
Industrial Application: This reaction is the final step in the "Hydantoinase Process" used to manufacture kilogram-scale quantities of optically pure amino acids for antibiotics and peptide drugs.
-
Substrate Specificity: The cyclohexane ring provides a critical hydrophobic anchor. Studies show that D-carbamoylases from Agrobacterium and Pseudomonas show high affinity for this substrate due to hydrophobic stacking in the active site (Tyr/Phe residues).
Epigenetic Modulation: p300/CBP Inhibition
Recent high-throughput screens have identified spirohydantoins derived from this scaffold as inhibitors of p300/CBP Histone Acetyltransferases (HATs) .
-
Activity: Modulation of chromatin structure and gene expression.
-
Selectivity: Unlike earlier HAT inhibitors, the spirohydantoin core offers oral bioavailability and selectivity against serotonin/dopamine transporters.
Experimental Protocols
Synthesis of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid
Objective: To synthesize the open-chain ureido acid without premature cyclization to the hydantoin.
Materials:
-
Potassium Cyanate (KCNO)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Protocol:
-
Dissolution: Dissolve 10 mmol of 1-aminocyclohexanecarboxylic acid in 20 mL of 1.0 M NaOH. Ensure complete dissolution (pH > 10).
-
Carbamoylation: Add 15 mmol of Potassium Cyanate (KCNO) slowly with stirring.
-
Incubation: Heat the mixture to 60°C for 2 hours. The basic pH is critical here; it promotes the nucleophilic attack of the amine on the cyanate but prevents the acid-catalyzed cyclization to hydantoin.
-
Precipitation (Critical Step): Cool the solution to 0°C on ice. Carefully acidify with concentrated HCl dropwise to pH 3.0.
-
Note: Do not drop below pH 2.0 or heat during acidification, as this will force cyclization to the spirohydantoin.
-
-
Filtration: The product, 1-(carbamoylamino)cyclohexane-1-carboxylic acid, precipitates as a white solid. Filter immediately and wash with ice-cold water.
-
Validation: Verify structure via IR (look for Carboxyl C=O at ~1700 cm⁻¹ and Urea C=O at ~1650 cm⁻¹) and absence of Hydantoin ring peaks.
Enzyme Assay: Carbamoylase Activity (Colorimetric)
Objective: To measure the biological hydrolysis of the carbamoyl group (biocatalytic activity).
Principle: Detection of the ureido group using p-dimethylaminobenzaldehyde (Ehrlich’s Reagent). As the enzyme hydrolyzes the substrate, the colorimetric signal decreases (or ammonia release is measured via Nessler's reagent).
Reagents:
-
Substrate Stock: 10 mM 1-(carbamoylamino)cyclohexane-1-carboxylic acid in 0.1 M Phosphate Buffer (pH 7.5).
-
Ehrlich’s Reagent: 10% p-dimethylaminobenzaldehyde in concentrated HCl.
Workflow:
-
Incubation: Mix 900 µL of Substrate Stock with 100 µL of Enzyme Preparation (e.g., Pseudomonas lysate).
-
Reaction: Incubate at 37°C for 15–60 minutes.
-
Termination: Stop reaction by adding 500 µL of 10% Trichloroacetic acid (TCA). Centrifuge to remove protein.
-
Color Development: Mix 500 µL of supernatant with 250 µL of Ehrlich’s Reagent.
-
Quantification: Measure Absorbance at 438 nm .
-
Interpretation: High absorbance = Intact substrate (Low activity). Decreasing absorbance = Hydrolysis (High activity).
-
Data Summary & SAR
The following table summarizes the Structure-Activity Relationship (SAR) for derivatives of this scaffold.
| Derivative | R-Group (N-Term) | Primary Target | Biological Outcome | Ref |
| Parent Acid | -H | Carbamoylase | Hydrolysis to Achc + NH₃ | [1, 2] |
| Spirohydantoin | Cyclized | Aldose Reductase | IC₅₀ < 10 µM (Inhibition) | [3] |
| N-Methyl Spiro | -CH₃ (Cyclized) | p300/CBP HAT | Epigenetic modulation | [4] |
| Peptide-Achc | Peptide Chain | GPCRs / Integrins | Conformational constraint ( | [5] |
Biological Pathway Visualization
Figure 2: The "Hydantoinase Process."[1] The N-carbamoyl derivative is the crucial intermediate. D-carbamoylase stereoselectively hydrolyzes the D-isomer, while the unreacted L-hydantoin racemizes, allowing for 100% theoretical yield of the D-amino acid.
References
-
Ogawa, J., et al. (1995). "Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans." Applied Microbiology and Biotechnology. Link
-
Chien, H. R., et al. (2003). "Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase." Journal of Biological Chemistry. Link
-
Sarges, R., et al. (1988). "Spirohydantoin aldose reductase inhibitors derived from 1-aminocyclohexanecarboxylic acid." Journal of Medicinal Chemistry. Link
-
Ji, Z., et al. (2021).[4] "Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases."[4][5] Bioorganic & Medicinal Chemistry Letters. Link
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link
Sources
- 1. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas | MDPI [mdpi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
